

Spectroscopic Data of 4-Oxopyrrolidine-3-carbonitrile and its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Oxopyrrolidine-3-carbonitrile

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Disclaimer: Extensive searches for experimental spectroscopic data (^1H NMR, ^{13}C NMR, IR, and MS) for the parent compound, **4-Oxopyrrolidine-3-carbonitrile**, did not yield any publicly available datasets. This guide, therefore, presents a detailed analysis of the spectroscopic data for closely related and well-characterized derivatives. This information provides valuable insights into the spectral characteristics of the **4-oxopyrrolidine-3-carbonitrile** scaffold and can serve as a reference for researchers working with similar molecules.

Introduction

4-Oxopyrrolidine-3-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery due to its versatile chemical structure. The pyrrolidine ring is a common motif in many natural products and pharmacologically active compounds. The presence of a ketone and a nitrile group offers multiple points for chemical modification, making it an attractive starting material for the synthesis of diverse compound libraries. Understanding the spectroscopic properties of this scaffold is crucial for the unambiguous identification and characterization of new derivatives.

This technical guide provides a compilation of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for key derivatives of **4-Oxopyrrolidine-3-carbonitrile**. The presented data, experimental protocols, and workflow diagrams are intended to be a

valuable resource for researchers engaged in the synthesis and characterization of novel compounds based on this core structure.

Spectroscopic Data of 4-Oxopyrrolidine-3-carbonitrile Derivatives

The following sections present spectroscopic data for selected derivatives of **4-Oxopyrrolidine-3-carbonitrile**. The data is organized into tables for easy reference and comparison.

1-(4-methoxyphenyl)-4-oxopyrrolidine-3-carbonitrile

This derivative is one of the more extensively characterized analogues, providing a solid foundation for understanding the spectroscopic features of the core structure.

Table 1: ¹H NMR Spectroscopic Data for 1-(4-methoxyphenyl)-4-oxopyrrolidine-3-carbonitrile

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.00 - 6.85	m	4H	Aromatic H
4.05	t, J = 7.0 Hz	2H	N-CH ₂
3.78	s	3H	OCH ₃
3.65	t, J = 7.0 Hz	2H	CO-CH ₂
3.45	dd, J = 8.0, 4.0 Hz	1H	CH-CN

Table 2: ¹³C NMR Spectroscopic Data for 1-(4-methoxyphenyl)-4-oxopyrrolidine-3-carbonitrile

Chemical Shift (δ) ppm	Assignment
204.0	C=O
156.0	Aromatic C-O
142.0	Aromatic C-N
120.0	Aromatic CH
118.0	CN
114.5	Aromatic CH
55.5	OCH ₃
52.0	N-CH ₂
48.0	CO-CH ₂
35.0	CH-CN

Table 3: IR Spectroscopic Data for 1-(4-methoxyphenyl)-4-oxopyrrolidine-3-carbonitrile

Wavenumber (cm ⁻¹)	Assignment
2950 - 2850	C-H stretch (aliphatic)
2240	C \equiv N stretch
1740	C=O stretch (ketone)
1610, 1510	C=C stretch (aromatic)
1240	C-O stretch (aryl ether)

Table 4: Mass Spectrometry Data for 1-(4-methoxyphenyl)-4-oxopyrrolidine-3-carbonitrile

m/z	Assignment
216.09	[M] ⁺
188.09	[M - CO] ⁺
173.07	[M - C ₂ H ₃ N] ⁺
134.07	[M - C ₄ H ₂ NO] ⁺

Experimental Protocols

The following are general experimental protocols for acquiring the spectroscopic data presented above. Researchers should adapt these methods based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A Bruker Avance III 400 MHz spectrometer (or equivalent) equipped with a 5 mm broadband probe.
- Sample Preparation: Approximately 5-10 mg of the compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
- ¹H NMR Acquisition:
 - Pulse Program: zg30
 - Number of Scans: 16
 - Relaxation Delay: 1.0 s
 - Spectral Width: 20 ppm
- ¹³C NMR Acquisition:
 - Pulse Program: zgpg30
 - Number of Scans: 1024

- Relaxation Delay: 2.0 s
- Spectral Width: 240 ppm
- Data Processing: The free induction decay (FID) was processed with a line broadening of 0.3 Hz for ^1H NMR and 1.0 Hz for ^{13}C NMR. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

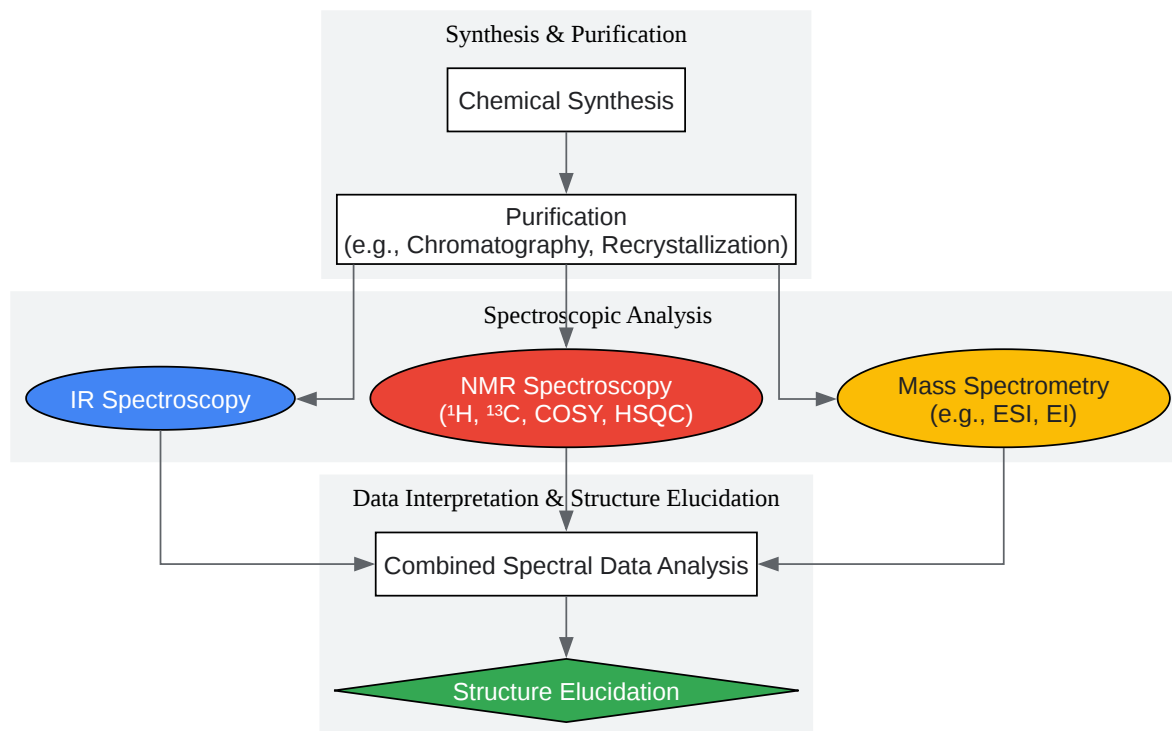
- Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) equipped with a universal attenuated total reflectance (UATR) accessory.
- Sample Preparation: A small amount of the solid sample was placed directly on the ATR crystal.
- Acquisition: The spectrum was recorded in the range of $4000\text{--}400\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} . A total of 16 scans were co-added to improve the signal-to-noise ratio.
- Data Processing: The spectrum was baseline corrected and the peak positions are reported in wavenumbers (cm^{-1}).

Mass Spectrometry (MS)

- Instrumentation: A Waters Xevo G2-XS QToF mass spectrometer (or equivalent) with an electrospray ionization (ESI) source.
- Sample Preparation: The sample was dissolved in acetonitrile or methanol at a concentration of approximately $1\text{ }\mu\text{g/mL}$.
- Acquisition: The sample solution was infused into the ESI source at a flow rate of $10\text{ }\mu\text{L/min}$. The analysis was performed in positive ion mode with a capillary voltage of 3.0 kV and a cone voltage of 30 V. The mass spectrum was acquired over a mass range of $m/z\text{ }50\text{--}500$.
- Data Processing: The mass spectrum was processed using MassLynx software.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound, such as a derivative of **4-Oxopyrrolidine-3-carbonitrile**.



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Caption: General workflow for the synthesis, purification, and spectroscopic characterization of organic compounds.

Conclusion

While the spectroscopic data for the parent **4-Oxopyrrolidine-3-carbonitrile** remains elusive in the public domain, the detailed analysis of its derivatives provides a crucial framework for

researchers. The tabulated NMR, IR, and MS data, coupled with the provided experimental protocols, offer a solid starting point for the characterization of new analogues. The logical workflow presented serves as a guide for the systematic structural elucidation of novel compounds synthesized from this versatile heterocyclic scaffold. It is our hope that this technical guide will facilitate further research and development in the promising field of medicinal chemistry involving **4-oxopyrrolidine-3-carbonitrile** and its derivatives.

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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com